

# FF-10502 Demonstrates Superiority Over Gemcitabine in Refractory Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FF-10502 |           |
| Cat. No.:            | B1672653 | Get Quote |

#### FOR IMMEDIATE RELEASE

Tokyo, Japan - Preclinical and clinical data indicate that **FF-10502**, a novel pyrimidine nucleoside antimetabolite, exhibits significant antitumor activity in gemcitabine-refractory cancer models, offering a potential new therapeutic avenue for patients who have developed resistance to standard-of-care gemcitabine. **FF-10502**, structurally similar to gemcitabine, demonstrates a distinct mechanism of action that allows it to overcome key resistance pathways.

**FF-10502** is a more potent inhibitor of DNA polymerase  $\beta$  than gemcitabine, a crucial enzyme in DNA repair.[1][2] This attribute contributes to its enhanced activity against dormant cancer cells, which are often implicated in chemotherapy resistance.[3][4] In preclinical studies, **FF-10502** has shown the ability to induce cell death in gemcitabine-resistant cells, particularly when combined with DNA-damaging agents.[3]

### Preclinical Efficacy in Gemcitabine-Resistant Models

In vivo studies using patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer have demonstrated the superior efficacy of **FF-10502**. While gemcitabine showed only partial tumor growth inhibition, **FF-10502** resulted in complete tumor growth suppression.[3][4] Furthermore, in an orthotopic pancreatic cancer model, treatment with **FF-**



**10502** led to tumor regression and reduced metastasis, with no mortality observed, whereas 75% of mice treated with gemcitabine succumbed to the disease by day 128.[3][4]

| Parameter                                                 | FF-10502                | Gemcitabine         | Reference |
|-----------------------------------------------------------|-------------------------|---------------------|-----------|
| Tumor Growth in<br>Gemcitabine-<br>Resistant PDX Models   | Complete<br>Suppression | Partial Inhibition  | [3][4]    |
| Mortality in Orthotopic Pancreatic Cancer Model (Day 128) | 0%                      | 75%                 | [3][4]    |
| In Vitro IC50<br>(Pancreatic Cancer<br>Cell Lines)        | 60-330 nM               | Moderately stronger | [3]       |

## Clinical Validation in Gemcitabine-Refractory Tumors

A Phase 1/2a clinical trial of **FF-10502** in patients with advanced solid tumors refractory to standard therapies has shown promising results. The study reported confirmed partial responses (PRs) in five patients with gemcitabine-refractory tumors, including three with cholangiocarcinoma, one with gallbladder cancer, and one with urothelial cancer.[5] Notably, seven patients with cholangiocarcinoma remained on therapy for six months or longer.[1][2] The recommended Phase 2 dose was established at 90 mg/m².[5]



| Tumor Type                     | Number of Patients<br>with Partial<br>Response | Prior Gemcitabine<br>Treatment | Reference |
|--------------------------------|------------------------------------------------|--------------------------------|-----------|
| Cholangiocarcinoma             | 3                                              | Yes                            | [1][5]    |
| Gallbladder Cancer             | 1                                              | Yes                            | [5]       |
| Urothelial Carcinoma           | 1                                              | Yes                            | [1]       |
| Chondroblastic<br>Osteosarcoma | 1                                              | Not specified                  | [1][2]    |

# Mechanism of Action: Overcoming Gemcitabine Resistance

Gemcitabine resistance can arise from various mechanisms, including altered drug metabolism, changes in drug targets, and enhanced DNA repair capabilities. **FF-10502**'s distinct mechanism of action, particularly its potent inhibition of DNA polymerase  $\beta$ , allows it to circumvent these resistance pathways. By preventing efficient DNA repair, **FF-10502** can induce apoptosis in cancer cells that would otherwise survive gemcitabine treatment.





Click to download full resolution via product page

Caption: Mechanism of **FF-10502** overcoming gemcitabine resistance.

# Experimental Protocols In Vivo Patient-Derived Xenograft (PDX) Model

• Animal Model: Immunodeficient mice.



- Tumor Implantation: Subcutaneous implantation of tumor fragments from gemcitabineresistant pancreatic cancer patients.
- Treatment Groups:
  - Vehicle control
  - Gemcitabine
  - o FF-10502
- Drug Administration: Intravenous injection. Dosing schedule as described in the specific study.
- Endpoint Analysis: Tumor volume was measured regularly. Study terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.

### Phase 1/2a Clinical Trial (NCT02661542)

- Study Design: Open-label, single-arm, dose-escalation (3+3 design) followed by expansion cohorts.
- Patient Population: Patients with inoperable metastatic solid tumors refractory to standard therapies.
- Treatment: Intravenous FF-10502 administered on days 1, 8, and 15 of a 28-day cycle.
- Dose Escalation: Doses ranged from 8 to 135 mg/m².
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of FF-10502.
- Response Assessment: RECIST 1.1 criteria.







Click to download full resolution via product page

Caption: FF-10502 development workflow.

## Alternative Treatment Landscape for Gemcitabine-Refractory Pancreatic Cancer

For patients with gemcitabine-refractory pancreatic cancer, several second-line treatment options exist, though with varying degrees of efficacy. These include chemotherapy regimens such as FOLFIRINOX (oxaliplatin, irinotecan, fluorouracil, and leucovorin), nab-paclitaxel in combination with gemcitabine (for patients who did not receive it first-line), and monotherapies like oxaliplatin or capecitabine.[6] The choice of second-line therapy often depends on the patient's performance status and prior treatment history. The emergence of **FF-10502** presents a novel targeted approach that directly addresses a mechanism of gemcitabine resistance.

### Conclusion

**FF-10502** has demonstrated a compelling preclinical and clinical profile in the setting of gemcitabine-refractory cancers. Its unique mechanism of action, centered on the inhibition of DNA polymerase  $\beta$ , allows it to overcome resistance to gemcitabine. The promising efficacy signals observed in heavily pretreated patients, particularly those with biliary tract cancers, warrant further investigation in larger, randomized clinical trials to fully elucidate its clinical benefit and potential as a new standard of care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. FF-10502, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] FF-10502, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog FF-10502-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of second-line treatment for gemcitabine-refractory unresectable pancreatic cancer in a real-world setting PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FF-10502 Demonstrates Superiority Over Gemcitabine in Refractory Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672653#ff-10502-in-gemcitabine-refractory-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com